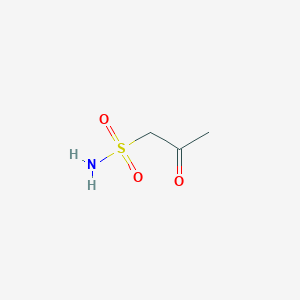

2-Oxopropanesulfonamide

Description

Contextualization of Sulfonamide Chemistry and α-Keto Compounds

The study of 2-Oxopropanesulfonamide is situated at the intersection of two critically important areas of organic and medicinal chemistry: sulfonamides and α-keto compounds. The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone of modern pharmacotherapy. tandfonline.comnih.gov Since their discovery, sulfonamides have been incorporated into a wide array of therapeutic agents, demonstrating broad-spectrum antibacterial, diuretic, anti-inflammatory, and anticancer activities. nih.govekb.eg As antibacterial agents, they act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govwikipedia.org This mechanism arrests bacterial growth and multiplication. ekb.egwikipedia.org

Concurrently, α-keto compounds, which contain a ketone group adjacent to a carboxylic acid or a related functional group, are recognized as privileged motifs in medicinal chemistry. wikipedia.org The α-ketoamide moiety, in particular, is found in numerous natural products and has been extensively used by chemists to design potent and selective ligands for a diverse range of biological targets. acs.orgnih.govnih.gov Its unique electronic and geometric properties, including its potential as both a hydrogen bond donor and acceptor, make it a valuable component in drug design. nih.govacs.org

This compound is a β-ketosulfonamide, a class of compounds that uniquely combines the structural features of both a sulfonamide and a ketone. This hybrid structure imparts distinctive reactivity, making it a valuable synthon for constructing complex molecules.

Historical Development and Significance of Related Structural Motifs

The history of sulfonamides in medicine began serendipitously in the 1930s. researchgate.net Researchers at Bayer AG, initially investigating coal-tar dyes, discovered that a red dye named Prontosil possessed remarkable antibacterial properties in vivo. wikipedia.orghuvepharma.com It was later found that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. openaccesspub.org This discovery ushered in the era of systemic antibacterial therapy, predating penicillin, and led to a "sulfa craze" that saved countless lives during World War II. wikipedia.orghuvepharma.com The subsequent, sometimes uncontrolled, use of these compounds also highlighted the need for drug safety regulations, leading to the landmark Federal Food, Drug, and Cosmetic Act of 1938 in the United States. huvepharma.com Over the decades, the sulfonamide scaffold has been adapted for numerous other therapeutic applications beyond antibiotics. ekb.egnih.gov

The α-ketoamide motif has been recognized as a "privileged structure," a term coined to describe molecular frameworks that can provide useful ligands for multiple, distinct biological targets. nih.gov Found in nature, this motif has been strategically employed in the rational design of enzyme inhibitors and other therapeutic agents. acs.orgacs.org The convergence of these two historically significant structural motifs in β-ketosulfonamides like this compound represents a strategic approach in modern synthetic chemistry, aiming to leverage their established properties to create novel chemical entities. researchgate.net

Rationale for Dedicated Research on this compound

Dedicated research into this compound is primarily driven by its utility as a versatile building block in organic synthesis. nih.govresearchgate.net The compound serves as a key reagent in the efficient construction of complex heterocyclic systems that are of high interest in medicinal chemistry. researchgate.net

A significant application of this compound is in the synthesis of 3-sulfonyl-substituted quinolines. nih.govbeilstein-journals.org The quinoline (B57606) scaffold is a core component of many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antimalarial, anticancer, anti-HIV, and anti-inflammatory properties. nih.govbeilstein-archives.org

Researchers have developed a facile and efficient protocol for synthesizing these valuable quinoline derivatives using this compound as a key starting material. nih.govresearchgate.net The method involves a domino reaction sequence, specifically a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction, between an o-azidobenzaldehyde and this compound. beilstein-journals.orgsemanticscholar.org This approach provides a powerful and flexible route to novel sulfonamide-containing quinolines, which are promising candidates for drug discovery programs. researchgate.net The rationale for focusing on this compound is therefore rooted in its ability to provide access to these high-value, biologically relevant molecules through elegant and efficient chemical transformations.

Overview of Current Research Trajectories and Challenges

Current research involving this compound is largely focused on its application in multicomponent reactions to build diverse molecular libraries for pharmacological screening. The primary trajectory is the optimization and expansion of its use in the synthesis of 3-sulfonyl-substituted quinolines. nih.govbeilstein-journals.org Investigations have focused on fine-tuning reaction parameters—such as the choice of base, solvent, and temperature—to maximize the yield and purity of the final products. nih.govsemanticscholar.org

The following interactive table details the optimization of a model reaction to synthesize a quinoline-3-sulfonamide (B3390043) derivative using this compound, demonstrating how systematic adjustments to the reaction conditions can significantly improve the outcome.

| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diethylamine (1.2) | MeCN | 95 | 6 | 45 |

| 2 | Triethylamine (B128534) (1.2) | MeCN | 95 | 6 | 55 |

| 3 | DBU (1.2) | MeCN | 95 | 6 | 61 |

| 4 | Piperidine (1.2) | MeCN | 95 | 6 | 70 |

| 5 | Piperidine (2.0) | MeCN | 95 | 6 | 82 |

| 6 | Piperidine (2.0) | Toluene | 95 | 6 | 73 |

| 7 | Piperidine (2.0) | Dioxane | 95 | 6 | 78 |

| 8 | Piperidine (3.0) | MeCN | 95 | 16 | 99 |

| Data derived from studies on Knoevenagel condensation/aza-Wittig reaction cascades. nih.govbeilstein-journals.orgsemanticscholar.org The reaction uses o-azidobenzaldehyde, this compound, and triphenylphosphine. |

Despite the success of these methods, challenges remain. A significant challenge in broader sulfonamide synthesis is the reliance on harsh reagents like chlorosulfonic acid, prompting a search for greener alternatives. thieme-connect.com In the specific case of the quinoline synthesis, the reaction's success can be highly dependent on the electronic nature of the substituents on the starting materials; electron-withdrawing groups on the o-azidobenzaldehyde, for instance, have been shown to decrease product yields. nih.govbeilstein-journals.org Furthermore, not all desired target molecules can be successfully created using the established protocols, indicating limitations in the reaction's scope that necessitate further investigation to overcome. researchgate.net Future research will likely focus on expanding the utility of this compound and related β-ketosulfonamides to the synthesis of other important heterocyclic systems and developing more robust and sustainable synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c1-3(5)2-8(4,6)7/h2H2,1H3,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOXRTMBLGPMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311139 | |

| Record name | 2-Oxo-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84760-10-1 | |

| Record name | 2-Oxo-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84760-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxopropanesulfonamide and Its Functionalized Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-Oxopropanesulfonamide, two primary strategic disconnections can be envisioned, focusing on the formation of the key carbon-sulfur and carbon-carbon bonds.

A common and logical disconnection occurs at the S-C(1) bond, leading to a propanone enolate equivalent and a sulfonamide electrophile. This approach is based on the nucleophilic character of the α-carbon to the carbonyl group. A second key disconnection is a Claisen-type condensation strategy, breaking the C(1)-C(2) bond to reveal a methylsulfonamide anion and an ester or other acylating agent. These disconnections form the basis for the classical synthetic routes discussed in the following section.

Classical and Established Synthetic Routes

Established methods for the synthesis of β-ketosulfonamides generally rely on the formation of a bond between a nucleophilic carbon and an electrophilic sulfur species, or the condensation of a sulfonamide with a carbonyl compound.

Direct Functionalization of Propane-Sulfonamide Scaffolds

While direct oxidation of the C2 position of a propanesulfonamide scaffold is a conceivable route, it is often challenging to achieve selectively and is less commonly employed. A more established approach involves the generation of a carbanion from a simpler sulfonamide, such as methanesulfonamide, followed by reaction with an appropriate electrophile. For instance, the dianion of an N-alkyl methanesulfonamide can be generated and reacted with an ester, although this has been reported to proceed in lower yields. acs.org A more successful variation involves the reaction of the monoanion of an N-alkyl, N-allylmethanesulfonamide with N-protected amino acid methyl esters to produce β-ketosulfonamides in good to excellent yields. acs.orgnih.gov

| Starting Sulfonamide | Electrophile | Product | Yield (%) |

| N-alkyl, N-allylmethanesulfonamide | N-protected amino acid methyl ester | β-Ketosulfonamide | Good to Excellent |

| N-ethylmethanesulfonamide (dianion) | N-protected amino acid methyl ester | β-Ketosulfonamide | Low |

Carbonyl Group Introduction and α-Functionalization

A prevalent strategy for constructing the β-ketosulfonamide core involves the reaction of a pre-formed enolate or enolate equivalent with a sulfamoyl chloride. nih.govacs.org This approach introduces the sulfonamide moiety at the α-position to a carbonyl group. Silyl enol ethers are commonly used as enolate equivalents in these reactions. nih.govacs.org This method avoids the use of strong bases to generate the enolate directly from the ketone.

Another classical approach is the Claisen condensation of a deprotonated sulfonamide with an ester. nih.gov This method, while less common, directly forms the carbon-carbon bond adjacent to the sulfonamide group.

Modern Catalytic Approaches

Recent advancements in synthetic methodology have led to the development of novel catalytic approaches for the synthesis of β-ketosulfonamides, offering milder reaction conditions and broader functional group tolerance.

Transition Metal-Catalyzed Transformations in Synthesis

While direct transition metal-catalyzed synthesis of β-ketosulfonamides is not extensively documented, related transformations highlight the potential of this approach. For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-S bonds, suggesting the possibility of developing a catalytic method for the coupling of an enolate with a sulfonyl chloride or a related sulfur electrophile.

A notable modern method involves a photomediated 1,3-rearrangement of alkenyl sulfamates to produce β-ketosulfonamides. nih.govacs.org This process is not a direct transition-metal catalyzed reaction but represents a modern photochemical approach. The alkenyl sulfamates are synthesized via a two-step Sulfur(VI) Fluoride Exchange (SuFEx) sequence, which couples ketones and amines using SO₂F₂ as a linchpin. nih.govacs.org

| Substrate | Reaction Type | Product |

| Alkenyl sulfamate | Photomediated 1,3-rearrangement | β-Ketosulfonamide |

Organocatalytic Methods for Stereocontrol and Efficiency

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not yet prevalent, the principles of organocatalysis can be applied to achieve stereocontrol in the synthesis of functionalized derivatives. For example, organocatalysts could potentially be used to catalyze the enantioselective α-functionalization of the β-ketosulfonamide scaffold.

A recently developed visible-light mediated three-component reaction provides a modern route to β-ketosulfonamides. chemrxiv.org This method involves the reaction of N-pyridinium salts, silyl enol ethers, and sulfur dioxide to furnish the desired products in good yields. chemrxiv.org This approach is notable for its mild conditions and the use of readily available starting materials.

| N-pyridinium salt | Silyl enol ether | Product | Yield (%) |

| Various | Acetophenone-derived | β-Ketosulfonamide | 73-90 |

| Various | Propiophenone-derived | β-Ketosulfonamide | 69 |

| Various | Heteroaromatic ketone-derived | β-Ketosulfonamide | 66-83 |

Biocatalytic Strategies for Enantioselective Synthesis

The enantioselective synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While specific biocatalytic routes for this compound are not extensively documented, established enzymatic transformations for analogous compounds, particularly the reduction of ketones, offer a promising avenue for producing chiral derivatives.

Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely employed for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. This strategy could be applied to this compound to generate chiral 2-hydroxypropanesulfonamide derivatives. The choice of enzyme and reaction conditions, including pH, temperature, and the use of a cofactor regeneration system (often involving a sacrificial alcohol like isopropanol and a secondary dehydrogenase), would be critical in achieving high enantioselectivity and yield.

For instance, various yeast strains and isolated ketoreductases have demonstrated high efficiency and stereoselectivity in the reduction of β-keto sulfones, which are structurally related to this compound. It is conceivable that a screening of commercially available KRED libraries could identify suitable biocatalysts for the enantioselective reduction of the ketone moiety in this compound and its functionalized derivatives.

The potential advantages of a biocatalytic approach include mild reaction conditions, high enantioselectivity, and a reduced environmental footprint compared to traditional chemical methods that may require chiral catalysts or resolving agents.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. For the synthesis of this compound, several green chemistry aspects can be considered to minimize environmental impact and enhance process efficiency.

Solvent Selection and Alternative Media (e.g., Aqueous, Solid-State)

The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional syntheses of sulfonamides frequently employ volatile organic compounds (VOCs). However, recent research has focused on the use of more benign and sustainable solvent systems.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of sulfonamides in aqueous media has been successfully demonstrated, often leading to simplified product isolation through filtration. Another promising approach is the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than the individual components. DESs are often biodegradable, have low volatility, and can be recycled.

Solid-state synthesis, or mechanochemistry, offers a solvent-free alternative that can lead to reduced waste, shorter reaction times, and different reactivity compared to solution-phase synthesis nih.gov. This technique involves the grinding of solid reactants together, often with a catalytic amount of a liquid or solid additive, to initiate a chemical reaction. The application of mechanosynthesis to the preparation of sulfonamides has been reported and could be a viable green route to this compound nih.gov.

| Green Solvent/Medium | Advantages in Sulfonamide Synthesis |

| Water | Non-toxic, non-flammable, readily available, simplified product isolation. |

| Deep Eutectic Solvents (DESs) | Low volatility, often biodegradable, tunable properties, potential for catalyst recycling. |

| Solid-State (Mechanochemistry) | Solvent-free, reduced waste, potentially faster reaction rates, access to different polymorphs. nih.gov |

| Ethanol | Renewable resource, lower toxicity than many traditional organic solvents. |

| Glycerol | Biodegradable, high boiling point, derived from renewable feedstocks. |

Atom Economy and Process Intensification

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Syntheses with high atom economy are desirable as they generate less waste. For the synthesis of this compound, this can be achieved by designing reaction pathways that maximize the incorporation of all reactant atoms into the final product. For example, addition reactions are generally more atom-economical than substitution or elimination reactions.

Process intensification involves the development of smaller, more efficient, and safer manufacturing processes. In the context of sulfonamide synthesis, this can be achieved through the use of microflow reactors. These systems offer enhanced heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields and selectivities. The small reaction volumes in microreactors also improve safety, particularly for highly exothermic reactions. Electrochemical methods in flow cells have also been developed for sulfonamide synthesis, offering a reagent-free and intensified approach rsc.orgias.ac.inwikipedia.org.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and studying metabolic pathways ias.ac.inwikipedia.org. The synthesis of isotopically labeled this compound can provide valuable insights into its formation and reactivity. Depending on the specific mechanistic question, different isotopes can be incorporated at various positions within the molecule.

Commonly used stable isotopes in mechanistic studies include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O). For example, to study the mechanism of a reaction involving the sulfonamide nitrogen, a ¹⁵N-labeled amine could be used in the synthesis. Similarly, to probe reactions at the carbonyl group, a ¹³C-labeled precursor could be employed to introduce a ¹³C label at the keto-position.

A recently developed method for the late-stage ¹⁸O labeling of primary sulfonamides involves a degradation-reconstruction pathway. This approach uses the unlabeled sulfonamide as the starting material, which is deaminated to a sulfinate intermediate. This intermediate is then isotopically enriched using H₂¹⁸O before being converted back to the ¹⁸O-labeled sulfonamide. This strategy could potentially be adapted for the synthesis of [¹⁸O₂]-2-oxopropanesulfonamide.

Deuterium labeling can be achieved by using deuterated reagents or through H/D exchange reactions under appropriate conditions. For instance, the protons alpha to the carbonyl and sulfonyl groups in this compound might be exchangeable with deuterium in the presence of a suitable base and a deuterium source like D₂O.

The position and extent of isotopic labeling can be determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Isotope | Potential Labeled Precursor/Reagent | Position of Label in this compound | Purpose of Labeling |

| ¹⁵N | ¹⁵NH₃ or ¹⁵N-labeled amine | Sulfonamide nitrogen | To study reactions involving the sulfonamide group. |

| ¹³C | [¹³C]-Acetyl chloride or other ¹³C-labeled C2 synthon | Carbonyl carbon or methyl carbon | To trace the carbon backbone in reaction mechanisms. |

| ¹⁸O | H₂¹⁸O (in a degradation-reconstruction pathway) | Sulfonyl oxygens | To investigate the source of oxygen atoms in oxidation reactions. |

| ²H (D) | Deuterated solvents (e.g., D₂O) or deuterated reducing agents | Alpha-protons to the carbonyl and sulfonyl groups | To study kinetic isotope effects and elucidate reaction mechanisms. |

Mechanistic Investigations of 2 Oxopropanesulfonamide Reactivity

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (—SO₂NH₂) is characterized by an acidic proton on the nitrogen atom, making it susceptible to a variety of reactions.

N-Alkylation and N-Acylation Pathways

N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated using various alkylating agents. This reaction typically proceeds via an Sₙ2 mechanism where the sulfonamide anion acts as a nucleophile. The formation of the sulfonamide anion is usually achieved by treatment with a base. The use of alcohols as alkylating agents is an attractive method as it avoids the generation of harmful byproducts. ionike.com Transition metal catalysts are often employed in these reactions through "borrowing hydrogen" methods. ionike.com For instance, an FeCl₂/K₂CO₃ catalyst system has been successfully used for the N-alkylation of sulfonamides with benzylic alcohols. ionike.com Another approach involves the use of phase-transfer catalysis (PTC) under solvent-free conditions, which can be enhanced by microwave irradiation. mdpi.com

N-Acylation: N-acylation of sulfonamides leads to the formation of N-acylsulfonamides, a class of compounds with significant biological activity. semanticscholar.org Common methods utilize acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. semanticscholar.org Direct coupling with carboxylic acids can be achieved using activating agents such as carbodiimides. semanticscholar.org N-acylbenzotriazoles have also been shown to be effective neutral coupling reagents for the N-acylation of sulfonamides in the presence of sodium hydride, producing N-acylsulfonamides in high yields. semanticscholar.org Metal hydrogen sulfates, such as Al(HSO₄)₃ and Zr(HSO₄)₄, can act as efficient catalysts for N-acylation under solvent-free conditions. researchgate.net

A hypothetical reaction scheme for the N-alkylation and N-acylation of 2-Oxopropanesulfonamide is presented below.

| Reactant A (this compound) | Reactant B | Conditions | Product |

| CH₃C(O)CH₂SO₂NH₂ | R-X (Alkyl Halide) | Base (e.g., K₂CO₃) | CH₃C(O)CH₂SO₂NHR |

| CH₃C(O)CH₂SO₂NH₂ | R-OH (Alcohol) | FeCl₂/K₂CO₃ | CH₃C(O)CH₂SO₂NHR |

| CH₃C(O)CH₂SO₂NH₂ | RCOCl (Acyl Chloride) | Base (e.g., Pyridine) | CH₃C(O)CH₂SO₂NHC(O)R |

| CH₃C(O)CH₂SO₂NH₂ | (RCO)₂O (Acid Anhydride) | Zr(HSO₄)₄ | CH₃C(O)CH₂SO₂NHC(O)R |

Amide Bond Formation and Cleavage Dynamics

The term "amide bond" in the context of a sulfonamide refers to the S-N bond. While distinct from the C-N bond in carboxamides, its formation and cleavage are central to the chemistry of sulfonamides. The formation is typically achieved by reacting a sulfonyl chloride with an amine.

Cleavage of the sulfonamide S-N bond is a critical step when the sulfonyl group is used as a protecting group for amines. Various reductive and oxidative methods are employed for this purpose.

Direct amide bond formation between carboxylic acids and amines is a fundamental reaction in organic synthesis. nih.govresearchgate.netrsc.org While not directly involving the sulfonamide group of this compound, understanding these principles is relevant for potential derivatization. Titanium(IV) chloride (TiCl₄) has been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov

Proton Transfer Equilibria and Tautomerism

Proton Transfer: The hydrogen atom on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for proton transfer to a base, forming a stabilized anion. The position of this equilibrium is determined by the relative acidities of the species involved. libretexts.org

Tautomerism: While keto-enol tautomerism is more relevant to the α-keto portion of the molecule, imine-enamine type tautomerism could be considered for the sulfonamide moiety, although it is generally less common and less favorable than for carbonyl compounds. For related compounds like phenacylpyridines, keto-enol and imine-enamine tautomeric equilibria have been studied, showing that the ketoimine form is generally more stable. rsc.org

Reactivity at the α-Keto Carbonyl Center

The α-keto carbonyl group in this compound is a key site for reactivity, primarily involving the electrophilic carbonyl carbon and the acidic α-protons.

Nucleophilic Addition Reactions and Their Stereochemistry

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.orgmasterorganicchemistry.com This nucleophilic addition is a fundamental reaction of aldehydes and ketones. libretexts.org The reaction proceeds by the nucleophile attacking the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgyoutube.com

For α-substituted ketones like this compound, the stereochemistry of nucleophilic addition can be influenced by the adjacent groups. Stereochemical models like the Felkin-Anh model are often used to predict the outcome of such reactions. nih.gov However, for highly reactive nucleophiles, the stereoselectivity may be governed by the accessibility of the diastereofaces of the ketone's lowest energy conformation rather than the relative energies of transition states. nih.gov

| Nucleophile | Product of Addition to this compound |

| Grignard Reagent (R'MgX) | Tertiary Alcohol: CH₃C(OH)(R')CH₂SO₂NH₂ |

| Hydride (e.g., from NaBH₄) | Secondary Alcohol: CH₃CH(OH)CH₂SO₂NH₂ |

| Cyanide (CN⁻) | Cyanohydrin: CH₃C(OH)(CN)CH₂SO₂NH₂ |

Enolization and Related α-Carbon Reactivity (e.g., Aldol (B89426), Knoevenagel Condensation)

Enolization: The protons on the carbon adjacent to the keto group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. libretexts.org This enolate is a resonance-stabilized nucleophile. The equilibrium between the keto and enol forms is known as keto-enol tautomerism. libretexts.org For most simple ketones, the keto form is overwhelmingly favored. libretexts.org

Aldol Condensation: The enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another molecule (either of itself or a different aldehyde or ketone). This is known as an Aldol reaction or condensation. ucla.eduwikipedia.orglibretexts.orgadichemistry.commasterorganicchemistry.com The initial product is a β-hydroxy ketone, which can then dehydrate, especially upon heating, to form an α,β-unsaturated ketone. wikipedia.orgmasterorganicchemistry.com A crossed aldol condensation occurs when two different carbonyl compounds are used. ucla.eduwikipedia.org

Knoevenagel Condensation: This is a related reaction involving the condensation of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgchem-station.com The reaction involves a nucleophilic addition followed by dehydration. wikipedia.org While this compound itself would act as the ketone component, its enolate could potentially react with other carbonyls in a Knoevenagel-type fashion, although this is mechanistically closer to an Aldol reaction. In a classic Knoevenagel condensation, this compound would be the electrophile reacting with a nucleophile like diethyl malonate. wikipedia.orgsigmaaldrich.com

Oxidation and Reduction Pathways of the Ketone Group

The ketone group in this compound is a focal point for synthetic transformations, allowing for the introduction of new functionalities and modification of the compound's electronic properties. The oxidation and reduction of this carbonyl group have been investigated to understand the molecule's reactivity and to access a range of derivatives.

Oxidation of the Ketone Group

The oxidation of ketones is generally challenging and requires strong oxidizing agents, often leading to the cleavage of carbon-carbon bonds. study.comlibretexts.orgchemguide.co.uk In the case of this compound, the presence of the electron-withdrawing sulfonamide group can influence the reactivity of the adjacent ketone. While ketones are generally resistant to oxidation compared to aldehydes, powerful oxidizing agents can facilitate this transformation. libretexts.orgchemguide.co.uk

A common method for the oxidation of ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. libretexts.orgfiveable.me For this compound, this would theoretically yield either an anhydride-like structure or an ester, depending on which C-C bond migrates. The migratory aptitude of the groups attached to the carbonyl carbon is a key determinant of the product distribution.

| Oxidizing Agent | Potential Product(s) | Reaction Conditions | Notes |

| Peroxycarboxylic acids (e.g., m-CPBA) | Anhydride or ester derivatives | Varies | Baeyer-Villiger oxidation |

| Potassium permanganate (B83412) (KMnO4) | Carboxylic acid fragments | Harsh conditions | Involves C-C bond cleavage |

Reduction of the Ketone Group

The reduction of the ketone in this compound to a secondary alcohol, 2-hydroxypropanesulfonamide, is a more straightforward transformation. This can be achieved using a variety of reducing agents, with the choice of reagent influencing the stereoselectivity of the reaction.

Common reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). study.comfiveable.me Sodium borohydride is a milder reagent and is often preferred for its selectivity for aldehydes and ketones. fiveable.me Lithium aluminum hydride is a much stronger reducing agent and can also reduce other functional groups, which is a consideration if other reducible moieties are present in the molecule. study.comfiveable.me

| Reducing Agent | Product | Typical Solvent(s) | Key Features |

| Sodium Borohydride (NaBH4) | 2-Hydroxypropanesulfonamide | Methanol, Ethanol | Mild and selective for ketones/aldehydes fiveable.me |

| Lithium Aluminum Hydride (LiAlH4) | 2-Hydroxypropanesulfonamide | Diethyl ether, THF | Powerful, less selective reducing agent study.comfiveable.me |

| Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) | 2-Hydroxypropanesulfonamide | Varies | Can be stereoselective |

Reactions of the Propane (B168953) Backbone

The propane backbone of this compound offers sites for functionalization that can lead to a diverse array of new chemical entities.

Electrophilic and Radical Functionalization

The carbon atoms of the propane backbone can be susceptible to both electrophilic and radical attack, depending on the reaction conditions and the presence of activating groups. The presence of the ketone and sulfonamide groups deactivates the alpha-carbons to some extent, making direct electrophilic substitution challenging without prior modification.

However, enolate formation under basic conditions can generate a nucleophilic center at the C1 or C3 position, which can then react with various electrophiles. Radical reactions, initiated by radical initiators, could potentially lead to halogenation or other functionalizations at the less sterically hindered positions of the propane chain.

Cyclization Reactions Leading to Novel Ring Systems

Intramolecular reactions involving the functional groups of this compound or its derivatives can lead to the formation of novel heterocyclic structures. These cyclization reactions are of significant interest for the synthesis of new scaffolds for medicinal chemistry and materials science. For instance, derivatives of vinyl sulfonamides have been shown to undergo various cyclization reactions to generate sultams (cyclic sulfonamides). nih.gov

One potential pathway could involve the reduction of the ketone to a hydroxyl group, followed by an intramolecular nucleophilic attack of the hydroxyl oxygen onto a suitably functionalized sulfonamide nitrogen or vice-versa, potentially leading to the formation of a sultam ring. The formation of such ring systems often depends on the conformational flexibility of the molecule and the relative stability of the resulting ring.

Kinetic and Thermodynamic Studies of Key Transformations

Understanding the kinetics and thermodynamics of the reactions of this compound is crucial for optimizing reaction conditions and for predicting the feasibility of synthetic routes. While specific kinetic and thermodynamic data for this compound are not extensively available, general principles can be applied.

The reduction of the ketone, for example, is generally a thermodynamically favorable process. The kinetics of the reaction will depend on the reducing agent used and the reaction conditions, such as temperature and solvent.

| Transformation | Kinetic Factors | Thermodynamic Factors |

| Ketone Reduction | Nature of reducing agent, solvent, temperature | Favorable enthalpy change |

| Baeyer-Villiger Oxidation | Migratory aptitude of adjacent groups, peracid strength | Generally favorable |

| Enolate Alkylation | Base strength, electrophile reactivity, temperature | Depends on the stability of the product |

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often involves the identification and characterization of transient intermediates and the understanding of the structure of transition states. For the reactions of this compound, spectroscopic techniques and computational modeling can provide insights into these fleeting species.

In the reduction of the ketone by a metal hydride, an alkoxide intermediate is formed. youtube.com For the Baeyer-Villiger oxidation, a key intermediate is the Criegee intermediate. The transition states for these reactions would involve the concerted or stepwise bond-forming and bond-breaking processes. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the geometries and energies of these transition states, providing a deeper understanding of the reaction pathways.

| Reaction | Key Intermediate(s) | Method of Investigation |

| Ketone Reduction | Metal alkoxide | Spectroscopic analysis (e.g., NMR, IR), computational modeling |

| Baeyer-Villiger Oxidation | Criegee intermediate | Isotopic labeling studies, computational modeling |

| Enolate Formation | Enolate anion | In-situ spectroscopic monitoring |

Spectroscopic and Structural Data for this compound Remains Elusive in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural data for the chemical compound this compound is not publicly available. As a result, a thorough analysis based on the requested advanced spectroscopic techniques cannot be provided at this time.

The inquiry sought a detailed examination of this compound through advanced spectroscopic methods, including high-resolution multi-dimensional, solid-state, and dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, as well as in-depth Infrared (IR) and Raman vibrational spectroscopy. The objective was to elucidate the complex structure, crystalline forms, conformational dynamics, and hydrogen bonding networks of this specific molecule.

However, searches for experimental data—such as ¹H and ¹³C NMR chemical shifts, coupling constants, and cross-peaks from COSY, HSQC, and HMBC experiments—for this compound have not yielded any specific results. Similarly, information regarding its solid-state NMR characteristics, which would be crucial for understanding its polymorphic forms, is absent from the available scientific literature. Dynamic NMR studies, which would provide insight into conformational changes and rotational barriers, also appear not to have been published for this compound.

In the realm of vibrational spectroscopy, no specific IR or Raman spectra for this compound could be located. Consequently, characteristic band assignments and a detailed analysis of its hydrogen bonding network based on experimental vibrational data cannot be constructed.

While general principles of NMR and vibrational spectroscopy are well-established for the broader class of sulfonamides, applying these generalities to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy for this report. The presence of the oxo group in addition to the sulfonamide functionality would introduce unique electronic and structural features that would significantly influence its spectroscopic signatures, making direct analogies to other sulfonamides potentially misleading.

The synthesis and structural characterization of novel compounds are typically accompanied by the publication of their spectroscopic data. The current absence of such data for this compound suggests that either the compound has not been synthesized and characterized, or the data has not been disseminated in publicly accessible scientific journals or databases.

Therefore, until experimental spectroscopic data for this compound becomes available, a detailed and scientifically rigorous article on its advanced spectroscopic and structural elucidation, as per the requested outline, cannot be generated.

Advanced Spectroscopic and Structural Elucidation of 2 Oxopropanesulfonamide

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. researchgate.netresearchgate.net For 2-Oxopropanesulfonamide, HRMS provides the exact mass of the molecular ion, which is crucial for confirming its chemical formula (C₃H₅NO₃S) and distinguishing it from other isobaric compounds.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. wikipedia.orgnationalmaglab.orgnih.gov In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. mdpi.com This process provides a fragmentation pattern that acts as a structural fingerprint of the precursor ion.

For this compound, analysis via electrospray ionization (ESI) in positive ion mode would be expected to generate a protonated molecular ion, [M+H]⁺, at m/z 138.0014. The subsequent MS/MS analysis of this precursor ion would yield characteristic fragment ions that confirm the connectivity of the atoms within the molecule. The fragmentation of sulfonamides is well-studied and often involves characteristic neutral losses. nih.gov A prominent fragmentation pathway for sulfonamides is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov Other expected fragmentation events include cleavages at the C-S bond and within the propanone backbone.

The proposed fragmentation pathways are instrumental in confirming the identity and isomeric purity of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 138.0014 | 120.0000 | H₂O | [C₃H₃NO₂S]⁺ |

| 138.0014 | 96.0245 | CH₂CO | [CH₄NO₂S]⁺ |

| 138.0014 | 73.9622 | SO₂ | [C₃H₅NO]⁺ |

| 138.0014 | 57.0340 | HSO₂NH₂ | [C₃H₅O]⁺ (Acetonyl cation) |

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is a technique that separates ions in the gas phase based not only on their m/z ratio but also on their size, shape, and charge. nih.gov This allows for the differentiation of isomers (molecules with the same chemical formula but different structures) that are indistinguishable by mass spectrometry alone. nih.govsemanticscholar.org In IMS, ions are propelled through a drift tube filled with a neutral buffer gas. Larger, more sterically hindered ions experience more collisions and thus have longer drift times than smaller, more compact ions. The drift time can be used to calculate the ion's rotationally averaged collision cross-section (CCS), a key physical property related to its conformation. umons.ac.be

This technique would be critical for distinguishing this compound from any potential constitutional isomers that might arise during synthesis. For example, an isomer such as 1-amino-1,1-dioxothian-3-one would have the identical exact mass but a different three-dimensional structure. The distinct shapes of these isomers would result in different CCS values, allowing for their unambiguous identification. umons.ac.be

| Compound | Proposed Structure | Exact Mass (m/z) | Hypothetical Drift Time (ms) | Hypothetical CCS (Ų) |

|---|---|---|---|---|

| This compound | CH₃(CO)CH₂SO₂NH₂ | 138.0014 | 10.2 | 115.4 |

| 1-Amino-1,1-dioxothian-3-one | Cyclic structure | 138.0014 | 11.5 | 128.7 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to calculate the positions of atoms within the crystal lattice, providing precise information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

It is highly probable that the N-H donors of the sulfonamide group will interact with the oxygen acceptors of the sulfonyl and carbonyl groups of neighboring molecules. This could lead to the formation of common supramolecular synthons, such as the R²₂(8) ring motif, where two molecules form a dimer through a pair of N-H···O hydrogen bonds. nih.govmdpi.com These interactions are fundamental in stabilizing the crystal lattice.

| Crystallographic Parameters | |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.95 |

| b (Å) | 12.50 |

| c (Å) | 7.80 |

| β (°) | 105.2 |

| Hydrogen Bond Geometry (D-H···A) | |

| N-H···O=C | D···A Distance (Å): 2.90, D-H···A Angle (°): 175 |

| N-H···O=S | D···A Distance (Å): 2.98, D-H···A Angle (°): 172 |

Electron density distribution analysis, derived from high-resolution X-ray diffraction data, provides profound insight into the nature of chemical bonding within a molecule. researchgate.netsci-hub.se This experimental technique maps the distribution of electrons in the crystal, revealing features such as bonding electrons and lone pairs. By applying the Quantum Theory of Atoms in Molecules (QTAIM), the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs) can be calculated to characterize the interactions. nih.govau.dk

For this compound, this analysis would quantify the covalent character of the C-C, C-S, S-N, and C-H bonds, as well as the polar covalent nature of the C=O and S=O bonds. A high value of ρ(r) and a large, negative value of ∇²ρ(r) at a BCP are characteristic of a shared (covalent) interaction. Conversely, the weaker N-H···O hydrogen bonds would exhibit lower ρ(r) values and positive ∇²ρ(r) values, indicative of closed-shell (electrostatic) interactions. This analysis provides an empirical understanding of the bonding and electronic structure. sci-hub.se

| Bond | ρ(r) (e/ų) | ∇²ρ(r) (e/Å⁵) | Interaction Type |

|---|---|---|---|

| S=O | 2.50 | +15.2 | Polar Covalent |

| S-N | 1.75 | -12.8 | Covalent |

| C-S | 1.60 | -10.5 | Covalent |

| N-H···O=C (H-bond) | 0.15 | +2.1 | Closed-shell (Electrostatic) |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

While this compound is an achiral molecule, its chiral derivatives are of significant interest for stereoselective applications. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying such molecules. nih.gov These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light, providing information about their absolute configuration and conformation in solution. nipne.ronih.gov

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. rsc.org For a chiral derivative of this compound, the carbonyl group (C=O) acts as a chromophore. The electronic n→π* transition of this ketone, typically occurring around 280-300 nm, would be expected to produce a characteristic CD signal known as a Cotton effect. The sign of this Cotton effect (positive or negative) can often be correlated with the absolute stereochemistry at the adjacent chiral center.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. scispace.comwikipedia.org An ORD spectrum shows a characteristic curve, and in the region of a CD band, it will exhibit anomalous dispersion, which is directly related to the Cotton effect. Together, CD and ORD provide a comprehensive picture of a molecule's chiroptical properties.

| Technique | Parameter | Value |

|---|---|---|

| Circular Dichroism (CD) | λₘₐₓ (n→π*) | 295 nm |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | +4500 | |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] at 589 nm | +85° |

| Cotton Effect | Positive |

Theoretical and Computational Investigations of 2 Oxopropanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the intricacies of molecular systems. These calculations, grounded in the principles of quantum mechanics, provide a detailed picture of the electronic and geometric properties of molecules like 2-Oxopropanesulfonamide.

Electronic Structure, Bonding Analysis, and Molecular Orbitals (HOMO/LUMO)

The electronic structure of this compound can be thoroughly investigated using methods like Density Functional Theory (DFT). Analysis of the molecular orbitals reveals the distribution of electrons and provides insights into the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. researchgate.netnih.govmdpi.comyoutube.comnih.gov

A natural bond orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized electron-pair bonds. This analysis provides information on bond orders, hybridization, and charge distribution, offering a more intuitive chemical picture of the bonding within this compound. The molecular electrostatic potential (MEP) surface visually represents the charge distribution, highlighting electrophilic and nucleophilic sites.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.285 | -7.755 |

| LUMO Energy | -0.052 | -1.415 |

Note: These are hypothetical values for illustrative purposes.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the this compound molecule allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. scribd.comchemistrysteps.comnih.govimperial.ac.uk By rotating around single bonds, a potential energy surface (PES) can be generated. nih.govlibretexts.orgwikipedia.orgsydney.edu.aunih.gov This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers between them (saddle points). libretexts.orgwikipedia.org Understanding the conformational landscape is crucial as the geometry of the molecule can significantly influence its reactivity and biological activity.

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C-S) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 1.25 |

Note: These are hypothetical values for illustrative purposes.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters for this compound, aiding in its experimental characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.govnmrdb.orgarxiv.orgcheminfo.org These predictions are invaluable for assigning experimental spectra and confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to generate a theoretical infrared (IR) spectrum. nih.govnih.govnih.govrsc.org This allows for the assignment of specific vibrational modes to the observed absorption bands, providing information about the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). nih.govcollaborationspharma.comcollaborationspharma.comgoogle.comchemrxiv.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are related to the molecule's electronic structure and conjugation.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - CH₃ | 2.3 |

| ¹³C NMR | Chemical Shift (ppm) - C=O | 198.5 |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | 1725 |

| IR | Vibrational Frequency (cm⁻¹) - SO₂ symmetric stretch | 1150 |

Note: These are hypothetical values for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways and the identification of key intermediates and transition states that may be difficult to observe experimentally.

Transition State Localization and Reaction Barrier Calculation

For a given reaction, computational methods can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy indicates a faster reaction. By calculating the geometries and energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed.

Solvent Effects and Implicit/Explicit Solvent Models

Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and kinetics. researchgate.netmdpi.comrsc.orgrsc.org Computational models can account for solvent effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In these models, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding the reaction mechanism in protic solvents. A hybrid approach, combining an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, often provides a good balance between accuracy and computational cost. rsc.org

By incorporating solvent effects into the calculations, a more realistic and accurate description of the reaction mechanism of this compound in solution can be obtained.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide deep insights into the behavior of chemical compounds in various environments. However, no published studies were found that have applied these techniques to this compound.

Conformational Dynamics in Solution and at Interfaces

There is no available research detailing the conformational analysis of this compound. Such a study would involve simulating the molecule's rotational and translational movements to identify its stable three-dimensional shapes (conformers) in different solvent environments or at the interface between two phases (e.g., water and a lipid membrane). Data on the energetic landscape of its conformers, dihedral angle distributions, and transitional barriers are currently non-existent in the literature.

In Silico Studies of Molecular Recognition (non-clinical, e.g., enzyme active site modeling)

Similarly, no in silico studies on the molecular recognition properties of this compound have been published. Research in this area would typically involve computational docking or more intensive simulations to model how the molecule might bind to a biological target, such as the active site of an enzyme. Without such studies, there is no data on its potential binding modes, interaction energies, or key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) with any protein or macromolecule.

Machine Learning and Artificial Intelligence in Property Prediction and Retrosynthesis

The application of machine learning (ML) and artificial intelligence (AI) to chemical research is a rapidly growing field. These tools can predict molecular properties and suggest synthetic pathways. However, no specific applications of these advanced computational methods to this compound have been documented.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical machine learning models that correlate a molecule's structural features with its physicochemical properties. While QSPR studies have been conducted on the broader class of sulfonamides, no models have been specifically developed for or applied to this compound. Consequently, there are no predictive equations or data tables available that describe its specific properties based on its structure.

Reaction Outcome Prediction

Applications of 2 Oxopropanesulfonamide in Chemical Sciences Excluding Clinical Human Trials

Role as a Building Block in Advanced Materials Science

The utility of a chemical compound as a monomer or building block in materials science is predicated on its reactivity and the functional groups it possesses. These features determine its ability to polymerize, cross-link, or self-assemble into larger, functional architectures. An exhaustive review of scientific databases and scholarly articles was performed to elucidate the role of 2-Oxopropanesulfonamide in this capacity.

Monomer or Cross-linking Agent in Polymer Chemistry

Polymers are large molecules composed of repeating structural units, known as monomers. Cross-linking agents are molecules that form chemical bonds between polymer chains, creating a more rigid and stable material. A thorough search of the scientific literature did not yield any studies or reports where this compound has been utilized as a monomer for polymerization or as a cross-linking agent in polymer chemistry.

Self-Assembly in Supramolecular Architectures

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The ability of a molecule to self-assemble into well-defined structures is a key aspect of this field. Based on a comprehensive review of existing research, there is no documented evidence of this compound participating in self-assembly processes to form supramolecular architectures.

Development of Functional Coatings and Films

Functional coatings and films are materials applied to surfaces to impart specific properties, such as corrosion resistance, hydrophobicity, or biocompatibility. The chemical composition of these coatings is critical to their performance. An extensive search of the relevant literature revealed no instances of this compound being incorporated into the development of functional coatings or films.

Utility in Catalysis and Asymmetric Synthesis

The application of chemical compounds in catalysis often relies on their ability to act as ligands for metal centers or to function as organocatalysts themselves. These roles are crucial in facilitating and controlling chemical reactions, particularly in the synthesis of chiral molecules.

As a Ligand Precursor for Metal-Catalyzed Reactions

Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The electronic and steric properties of the ligand are instrumental in determining the catalyst's activity and selectivity. A detailed investigation of the scientific literature found no reports of this compound being used as a ligand precursor for metal-catalyzed reactions.

Organocatalytic Applications

Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions. The catalyst's functional groups play a direct role in the catalytic cycle. After a thorough review of published research, no studies were identified that describe any organocatalytic applications of this compound.

Role in Photoredox or Electrocatalysis

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the application of this compound in the fields of photoredox or electrocatalysis. There are no published studies detailing its use as a catalyst, substrate, or mediator in these types of chemical transformations. The current body of scientific knowledge does not indicate a role for this compound in photocatalytic or electrocatalytic processes.

Development of Chemical Probes for Biochemical Research (In Vitro/In Silico)

Fluorescent or Spin-Labeled Probes

There is no available scientific literature to suggest that this compound has been utilized as a core scaffold or a functional moiety in the development of fluorescent or spin-labeled probes for biochemical research. A comprehensive review of existing research indicates that this compound has not been modified to incorporate fluorophores or stable radical groups for the purpose of tracking, imaging, or quantifying biological molecules or processes in vitro or in silico.

Applications in Agrochemical and Industrial Chemistry (non-fungicidal biological activity)

A thorough search of agrochemical and industrial chemistry literature reveals no documented applications of this compound for non-fungicidal biological activities or other industrial uses. There is no evidence to suggest its use as an active ingredient or an intermediate in the manufacturing of herbicides, insecticides, or other crop protection agents. Likewise, its application in industrial processes outside of the agrochemical sector is not reported in the available scientific and technical literature.

Advanced Analytical Methodologies for 2 Oxopropanesulfonamide

Chromatographic Separation Techniques (e.g., HPLC, GC, SFC)

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For 2-Oxopropanesulfonamide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for its separation and quantification.

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like many sulfonamides. The development of an HPLC method for this compound would involve the careful selection of a stationary phase, such as a C18 column, and a mobile phase, which could be a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to achieve optimal separation of the target analyte from any impurities.

GC is suitable for volatile and thermally stable compounds. While direct analysis of this compound by GC might be challenging due to its potential for thermal degradation, derivatization techniques could be employed to increase its volatility and stability. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry can provide exceptional separation power for complex samples, allowing for the detailed characterization of volatile impurities.

SFC has emerged as a valuable alternative to both HPLC and GC, offering several advantages. It often provides faster separations and uses more environmentally friendly mobile phases, typically supercritical carbon dioxide modified with a small amount of an organic solvent. For sulfonamide derivatives, SFC has been shown to yield high enantioresolutions in shorter times compared to HPLC. Immobilized polysaccharide-based chiral stationary phases are frequently used in SFC for the separation of chiral compounds.

Development of Chiral Separation Methods for Enantiomers

As this compound may exist as enantiomers, the development of chiral separation methods is crucial to isolate and quantify each stereoisomer. Enantiomers can exhibit different pharmacological and toxicological profiles, making their individual assessment a regulatory requirement.

Chiral HPLC and SFC are the primary techniques for enantioselective analysis. The key to successful chiral separation lies in the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective for the separation of a variety of chiral compounds, including sulfonamides. The selection of the appropriate CSP and mobile phase is determined through a screening process to achieve the best resolution between the enantiomers. For instance, a study on chiral imidazolines demonstrated the successful use of a Chiralpak® IB® column with reversed-phase conditions for enantioseparation.

Optimization for High-Throughput Analysis

In drug discovery and development, the ability to analyze a large number of samples quickly and efficiently is paramount. High-throughput screening (HTS) methodologies are therefore essential. To optimize chromatographic methods for high-throughput analysis of this compound, several strategies can be employed.

The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which utilize columns with smaller particle sizes, can significantly reduce analysis times while maintaining or even improving resolution. Automated systems that can handle sample preparation, injection, and data analysis in a streamlined workflow are also critical for HTS. This can include the use of 96-well or 384-well plates for sample handling and integrated software for data processing. The primary goal of HTS is to rapidly analyze a large number of potential biological modulators to identify those that have a desired effect on a specific target.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provide high sensitivity and selectivity, making them ideal for trace analysis and impurity profiling.

Trace Analysis and Impurity Profiling (non-clinical context)

Impurity profiling, the identification and quantification of impurities in a drug substance, is a critical aspect of quality control. In a non-clinical context, this involves identifying process-related impurities and degradation products.

LC-MS/MS is a powerful tool for this purpose. The chromatographic separation isolates the impurities from the main compound, and the mass spectrometer provides information about their molecular weight and structure. Tandem mass spectrometry (MS/MS) allows for the fragmentation of ions, generating a characteristic "fingerprint" that can be used for structural elucidation. For sulfonamides, reversed-phase HPLC coupled with MS/MS has been successfully used to identify and quantify various related substances. The development of a validated LC-MS/MS method is crucial for ensuring the accuracy and reliability of the results.

GC-MS/MS can be used for the analysis of volatile impurities. Headspace GC-MS is a particularly useful technique for analyzing residual solvents and other volatile organic compounds that may be present from the manufacturing process.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | HPLC | GC | SFC |

|---|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Separation using a supercritical fluid as the mobile phase. |

| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds (or derivatives). | Chiral separations, thermally labile compounds. |

| Advantages | Versatile, well-established. | High resolution for volatile compounds. | Fast analysis, reduced organic solvent consumption. |

| Limitations | Lower resolution than GC for some compounds, higher solvent consumption. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Requires specialized equipment. |

Electrochemical Detection Methods

Electrochemical methods offer an alternative or complementary approach to chromatographic techniques for the analysis of electroactive compounds. These methods are often characterized by their high sensitivity, simplicity, and low cost.

Voltammetry and Amperometry for Redox-Active Derivatives

If this compound or its derivatives possess redox-active functional groups, voltammetric and amperometric techniques can be employed for their detection and quantification.

Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide information about the redox behavior of a compound and can be used for quantitative analysis. For some organic molecules, these methods can achieve very low limits of detection.

Amperometry involves applying a constant potential to a working electrode and measuring the current as a function of time. It is often used as a detection method in flow systems, such as HPLC. Pulsed Amperometric Detection (PAD) is a specific technique that can be used for compounds that tend to foul the electrode surface.

The development of an electrochemical method for this compound would involve investigating its electrochemical properties and optimizing parameters such as the electrode material, supporting electrolyte, and pH.

Table 2: Overview of Analytical Methodologies for this compound

| Technique | Application | Key Considerations |

|---|---|---|

| HPLC | Separation and quantification, chiral separation. | Column chemistry, mobile phase composition, detector selection. |

| GC | Analysis of volatile impurities. | Derivatization for non-volatile compounds, column temperature program. |

| SFC | Chiral separation, fast analysis. | Chiral stationary phase, modifier selection. |

| LC-MS/MS | Trace analysis, impurity profiling, structural elucidation. | Ionization source, mass analyzer settings, method validation. |

| GC-MS/MS | Identification of volatile impurities. | Sample preparation (e.g., headspace), mass spectral library. |

| Voltammetry | Quantification of redox-active derivatives. | Electrode material, potential waveform, supporting electrolyte. |

| Amperometry | Detection in flow systems. | Applied potential, electrode stability. |

An article focusing solely on the advanced analytical methodology of Capillary Electrophoresis for the high-resolution separation of this compound cannot be generated at this time. A thorough search for detailed research findings and data specific to the analysis of this compound using this technique did not yield any relevant results.

Scientific literature and analytical databases currently lack specific studies detailing the application of capillary electrophoresis for the separation and analysis of this compound. Consequently, the creation of data tables and a detailed discussion of research findings as required by the prompt is not possible without resorting to speculation, which would violate the core instruction for scientifically accurate content based on diverse sources.

To provide a comprehensive and accurate article as requested, specific experimental data, such as buffer compositions, applied voltages, detection methods, and separation efficiencies directly related to this compound, would be essential. In the absence of such information, any attempt to generate the requested content would be hypothetical and would not meet the standards of a professional and authoritative scientific article.

Future Perspectives and Uncharted Research Avenues for 2 Oxopropanesulfonamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is rapidly evolving with the advent of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch synthesis, including improved safety, higher yields, better reproducibility, and the ability to rapidly generate libraries of compounds. acs.orgvapourtec.com For 2-Oxopropanesulfonamide, integrating its synthesis and derivatization into such systems represents a significant leap forward.

A fully automated flow-through process has been successfully developed for the production of secondary sulfonamides. nih.govacs.org This methodology often involves a "catch and release" protocol where primary sulfonamides are alkylated to produce libraries of compounds with high purity, eliminating the need for extensive column chromatography. nih.gov Such a system, adapted for this compound, would enable the rapid and efficient production of a diverse array of its derivatives. By modifying the ketone or the sulfonamide group in a continuous, automated fashion, researchers could generate extensive chemical libraries for high-throughput screening in drug discovery and materials science.

The use of polymer-assisted continuous flow-through (PACT) synthesis, which utilizes supported reagents packed into reactor columns, could further streamline this process. vapourtec.com This approach allows for sequential synthetic transformations and in-line purification, significantly accelerating the discovery of novel molecules based on the this compound scaffold. vapourtec.com The development of an automated process for producing precursors like aryl sulfonyl chlorides in continuous stirred-tank reactors (CSTRs) also demonstrates the industrial scalability of these approaches. mdpi.com

Table 1: Comparison of Synthesis Methods for Sulfonamide Derivatives

| Feature | Traditional Batch Synthesis | Automated Flow Chemistry |

|---|---|---|

| Scalability | Often challenging | Readily scalable |

| Safety | Higher risk with exothermic reactions | Enhanced safety, better heat management |

| Reproducibility | Variable | High |

| Compound Library Generation | Slow and labor-intensive | Rapid and automated |

| Purification | Often requires offline chromatography | In-line purification is possible |

Exploration of Unconventional Reactivity Modes

Historically, the sulfonamide group has often been viewed as a stable, terminal functional group in synthetic chemistry. nih.gov However, recent innovations have begun to challenge this perception, revealing latent reactivity that can be exploited for novel chemical transformations. nih.gov Future research on this compound should focus on harnessing these unconventional reactivity modes.

One of the most promising avenues is the generation of sulfonyl radical intermediates. nih.gov Using mild photocatalytic conditions, it is possible to generate these radicals directly from sulfonamides, unlocking new synthetic pathways. nih.gov For this compound, this could enable late-stage functionalization, allowing for the introduction of complex molecular fragments at a late point in a synthetic sequence. This strategy is highly valuable in medicinal chemistry for diversifying lead compounds. nih.gov

Other underexplored reactions include:

C-H Activation: Directly functionalizing the carbon backbone of this compound through transition-metal-catalyzed C-H activation would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials.

Electrochemical Synthesis: Employing electrochemistry to mediate reactions at the sulfonamide or ketone moiety could offer green and highly selective transformation pathways. Electrocoagulation, for instance, has been studied for the removal of sulfonamide antibiotics, indicating the electrochemical reactivity of the functional group. mdpi.com